N-(1-isopropyl-1H-indol-4-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
4-MeO-PV8 , belongs to the class of synthetic cathinones. These compounds are structurally related to amphetamines and are often referred to as “bath salts.” 4-MeO-PV8 features an indole ring, a phenyl ring, and an acetamide functional group. It has gained attention due to its psychoactive properties and potential for abuse.
Preparation Methods
Synthetic Routes::
Synthesis via Mannich Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: 4-MeO-PV8 can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Reduction of the carbonyl group in the acetamide moiety may occur under specific conditions.
Substitution: The phenyl ring can undergo substitution reactions, such as halogenation or alkylation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., bromine, iodine) or alkylating agents (e.g., alkyl halides).
- Oxidation may lead to hydroxylated or carboxylated derivatives.
- Reduction could yield the corresponding alcohol or amine.
- Substitution reactions result in halogenated or alkylated derivatives.
Scientific Research Applications
Neuropharmacology: Researchers study 4-MeO-PV8 to understand its effects on neurotransmitter systems, receptor binding, and neuronal activity.
Toxicology: Investigations focus on its toxicity profile, potential health risks, and adverse effects.
Forensic Analysis: 4-MeO-PV8 is encountered in forensic samples, and its detection aids in drug-related investigations.
Mechanism of Action
Serotonin Reuptake Inhibition: 4-MeO-PV8 likely inhibits serotonin reuptake transporters, leading to increased synaptic serotonin levels.
Dopamine Release: It may also enhance dopamine release, contributing to its stimulant effects.
Adrenergic Activity: Interaction with adrenergic receptors may play a role in its psychoactivity.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-propan-2-ylindol-4-yl)acetamide |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)22-12-11-17-18(5-4-6-19(17)22)21-20(23)13-15-7-9-16(24-3)10-8-15/h4-12,14H,13H2,1-3H3,(H,21,23) |
InChI Key |
VVAHCWHMDLFCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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